molecular formula C23H23N5O B5501805 3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole

3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole

Cat. No. B5501805
M. Wt: 385.5 g/mol
InChI Key: GBCNAGZMOXSRJM-UHFFFAOYSA-N
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Description

3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole is a potent and selective inhibitor of the protein kinase CK1δ, which has been found to play a crucial role in regulating circadian rhythms, cell proliferation, and DNA damage response. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.

Mechanism of Action

3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole inhibits CK1δ by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of downstream substrates, leading to the modulation of circadian rhythms and cell proliferation. The inhibition of CK1δ has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CK1δ. This compound has been shown to modulate circadian rhythms in mice, reduce tumor growth in cancer models, and protect against neurodegeneration in Alzheimer's disease models. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole in lab experiments include its potency and selectivity for CK1δ, which allows for the specific modulation of circadian rhythms and cell proliferation. Its ability to induce apoptosis in cancer cells and protect against neurodegeneration also makes it a promising therapeutic agent. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

For research on 3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole include the development of more potent and selective inhibitors of CK1δ, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and the exploration of its mechanisms of action in circadian rhythms and cell proliferation. The use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole involves several steps, including the reaction of 4-benzyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(piperidin-1-yl)propan-1-amine to give the intermediate. This intermediate is then coupled with 1H-indazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the final product.

Scientific Research Applications

The discovery of 3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole has opened up new avenues for scientific research in the fields of circadian biology, cancer biology, and neurobiology. It has been found to be a potent inhibitor of CK1δ, which regulates the circadian clock by phosphorylating clock proteins. This compound has been shown to modulate circadian rhythms in mice and has potential therapeutic applications in sleep disorders.

properties

IUPAC Name

[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c29-23(22-19-10-4-5-11-20(19)25-27-22)28-12-6-9-17(15-28)21-18(14-24-26-21)13-16-7-2-1-3-8-16/h1-5,7-8,10-11,14,17H,6,9,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCNAGZMOXSRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=CC=CC=C32)C4=C(C=NN4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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